3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride resulted in the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide . This parent molecule was then reacted with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a molecular weight of 280.70 g/mol, a XLogP3-AA of 1.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 280.0614700 g/mol, a monoisotopic mass of 280.0614700 g/mol, a topological polar surface area of 62.6 Ų, a heavy atom count of 19, a formal charge of 0, and a complexity of 368 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : These compounds are often synthesized using methods like the Schotten-Baumann reaction, which involves acylation of corresponding amines with propionyl chloride. This method is crucial for obtaining N-mono-substituted propanamides with precise chemical structures (Antonović et al., 1997).
- Structural Elucidation : Spectroscopic techniques like IR, 1H NMR, and mass spectrometry play a vital role in determining the exact structure of these synthesized compounds. Such analysis is fundamental for understanding the conformational features and physicochemical properties of these molecules (Yalcin et al., 2012).
Biological Activities
- Antinociceptive Activity : Certain derivatives of these compounds have been tested for antinociceptive (pain-relieving) properties, showing significant effectiveness in various models like the tail clip and hot plate methods. These studies are crucial for developing new pain-relieving drugs (Önkol et al., 2004).
- Anticonvulsant Properties : Some isomers of related compounds exhibit potent anticonvulsant activities, offering potential for treating generalized seizures. Such studies contribute to the development of safer and more effective antiepileptic therapies (Idris et al., 2011).
- Antimicrobial and Antifungal Potential : Synthesized compounds have shown promising results in combating microbial and fungal infections. These findings are significant in the development of new antibiotics and antifungal agents (Abbasi et al., 2020).
Other Applications
- Herbicidal Activity : Certain derivatives have been found effective as herbicides, providing new options for weed control in agriculture (Liu et al., 2007).
- Antitumor Activity : Novel analogues of these compounds have shown potential in inhibiting tumor growth, contributing to the development of new cancer treatments (Al-Suwaidan et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory potential against cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, prevent the metabolism of certain fatty acids, which can reduce inflammation and allergic reactions .
Biochemical Pathways
Based on its potential inhibitory effects on cholinesterases and lipoxygenase, it may impact pathways related to neurotransmission and inflammation .
Result of Action
The compound has shown potential antibacterial activity, with significant bacterial biofilm growth inhibition against B. subtilis and E. coli . It also exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which could have implications in conditions such as Alzheimer’s disease and inflammatory disorders.
Safety and Hazards
Future Directions
The future directions for the study of similar compounds could involve further investigation of their antibacterial potential and their possible therapeutic applications for inflammatory ailments . Additionally, more research could be conducted to explore their potential as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in many physiological disorders including epilepsy and osteoporosis .
Cellular Effects
Compounds with similar structures have been found to exhibit anti-bacterial, anti-fungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive effects .
Molecular Mechanism
Compounds with similar structures have been found to inhibit carbonic anhydrase by coordinating their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDEJFGHGFMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408173 | |
Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42477-08-7 | |
Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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